molecular formula C11H13ClN4O B13580215 (1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride

(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride

Cat. No.: B13580215
M. Wt: 252.70 g/mol
InChI Key: ILGQOIHVWRUOBZ-QRPNPIFTSA-N
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Description

(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and an ethan-1-ol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the methyl group and the ethan-1-ol moiety. Common reagents used in these reactions include pyrimidine derivatives, methylating agents, and reducing agents. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, oxidized ethan-1-ol products, and reduced pyrimidine compounds.

Scientific Research Applications

(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol
  • (1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol acetate
  • (1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol sulfate

Uniqueness

The hydrochloride salt form of (1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol offers enhanced solubility and stability compared to its free base and other salt forms. This makes it more suitable for certain applications, particularly in biological and medicinal research.

Properties

Molecular Formula

C11H13ClN4O

Molecular Weight

252.70 g/mol

IUPAC Name

(1S)-1-(4-methyl-2-pyrimidin-2-ylpyrimidin-5-yl)ethanol;hydrochloride

InChI

InChI=1S/C11H12N4O.ClH/c1-7-9(8(2)16)6-14-11(15-7)10-12-4-3-5-13-10;/h3-6,8,16H,1-2H3;1H/t8-;/m0./s1

InChI Key

ILGQOIHVWRUOBZ-QRPNPIFTSA-N

Isomeric SMILES

CC1=NC(=NC=C1[C@H](C)O)C2=NC=CC=N2.Cl

Canonical SMILES

CC1=NC(=NC=C1C(C)O)C2=NC=CC=N2.Cl

Origin of Product

United States

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